molecular formula C11H12BrN3 B2432579 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine CAS No. 895929-86-9

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine

Cat. No. B2432579
CAS RN: 895929-86-9
M. Wt: 266.142
InChI Key: WAMZSABHPPNJRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine, commonly known as BMPA, is an organic compound that is used in a variety of scientific research applications. It is a heterocyclic compound that contains a pyrazole ring, which is an aromatic five-membered ring containing three nitrogen atoms. BMPA is used in a variety of research fields, including biochemistry, pharmacology, and medicinal chemistry. It is also used as a catalyst in organic synthesis.

Scientific Research Applications

Chemical Synthesis and Derivatives

4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine is a chemical compound with various applications in synthesis and derivative formation. For instance, it is used in the synthesis of N-substituted 1-(2-aminoethyl)-3,5-diphenyl-1H-pyrazoles and their 4-bromo derivatives. These compounds have shown remarkable analgesic activity in mice, and moderate hypotensive, bradycardiac, and antiinflammatory activities in rats (Bondavalli et al., 1988). Additionally, pyrazole Schiff bases, including those with 4-bromo substitutions, have been synthesized and characterized for their antibacterial activity, indicating potential as antibacterial agents (Feng et al., 2018).

Molecular and Structural Studies

Molecular and structural characterization of 4-bromo derivatives is a crucial area of research. Studies involving X-ray crystallography and NMR spectroscopy have been conducted to understand the molecular structures and interactions of such compounds. This has applications in material science and pharmaceutical research, as understanding the molecular structure is key to predicting and modifying chemical behavior (Tamer et al., 2016).

Application in Catalysis and Synthesis

4-Bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine and its derivatives are used in various catalytic processes, like palladium-catalyzed cyclizations, which are critical for the synthesis of complex organic compounds. This has broad implications in the field of synthetic organic chemistry, where such processes are fundamental to the creation of new molecules for pharmaceuticals and materials science (Lee & Cho, 2012).

Potential Antibacterial and Antifungal Applications

Research has indicated that certain derivatives of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine exhibit antibacterial and antifungal properties. This makes them candidates for development into new antibiotics or antifungal agents, addressing the growing need for novel treatments against resistant strains of bacteria and fungi (Gur et al., 2018).

Other Applications

The versatility of 4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine extends to various other applications, including the development of novel oligopeptides, exploration of its reaction with amines and sulfides, and the investigation of its role in the synthesis of pyrazolopyrimidine nucleosides, which could have pharmacological implications (Heimgartner et al., 2013).

properties

IUPAC Name

4-bromo-1-[(4-methylphenyl)methyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3/c1-8-2-4-9(5-3-8)6-15-7-10(12)11(13)14-15/h2-5,7H,6H2,1H3,(H2,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAMZSABHPPNJRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C(=N2)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-1-(4-methylbenzyl)-1H-pyrazol-3-amine

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